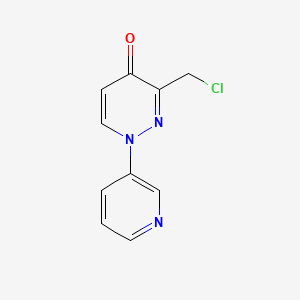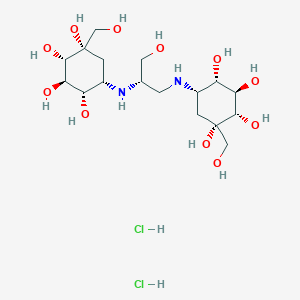![molecular formula C10H16BrNO B13866276 [4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
[4-(Trimethylammonium)benzyl] Alcohol Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trimethylammonium)benzyl] Alcohol Bromide: is a quaternary ammonium compound with the molecular formula C10H16BrNO and a molecular weight of 246.14 g/mol . It is a white solid that is soluble in solvents such as DMSO, ethanol, methanol, and water . This compound is primarily used in organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylammonium)benzyl] Alcohol Bromide typically involves the quaternization of [4-(Trimethylammonium)benzyl] Alcohol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trimethylammonium)benzyl] Alcohol Bromide can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in drug development and delivery systems due to its quaternary ammonium structure .
Industry:
Mechanism of Action
The mechanism of action of [4-(Trimethylammonium)benzyl] Alcohol Bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function . This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzyltrimethylammonium Chloride: Similar structure but with a chloride ion instead of bromide.
[4-(Dimethylamino)benzyl] Alcohol: Similar benzyl alcohol derivative with a dimethylamino group instead of a trimethylammonium group.
Uniqueness:
- The presence of the bromide ion in [4-(Trimethylammonium)benzyl] Alcohol Bromide provides unique reactivity and solubility properties compared to its chloride counterpart .
- The trimethylammonium group offers distinct interactions with biomolecules, making it valuable in specific research applications .
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C10H16NO.BrH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
URHHJJKDJHJRAO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)

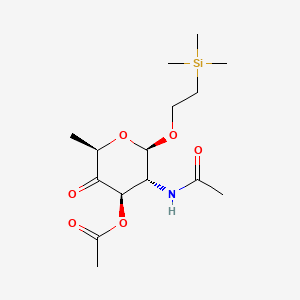
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

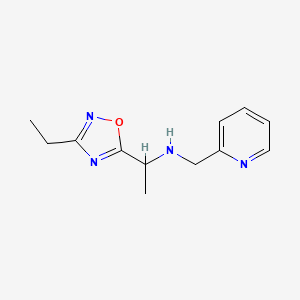
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)

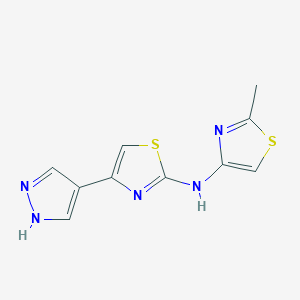
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
